2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazine ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with chlorobenzyl and methylbenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylbenzyl)acetamide typically involves multiple steps, including the formation of the thiadiazine ring and subsequent substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride, methylbenzylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(2-bromobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylbenzyl)acetamide
- 2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylbenzyl)acetamide
- 2-[6-(2-iodobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylbenzyl)acetamide
Uniqueness
The uniqueness of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylbenzyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24ClN3O3S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H24ClN3O3S/c1-16-7-9-17(10-8-16)13-22-20(25)15-24-12-4-11-23(28(24,26)27)14-18-5-2-3-6-19(18)21/h2-3,5-10H,4,11-15H2,1H3,(H,22,25) |
InChI Key |
IHOWLZJMGSDSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.